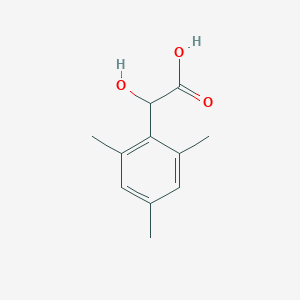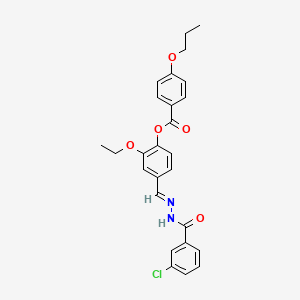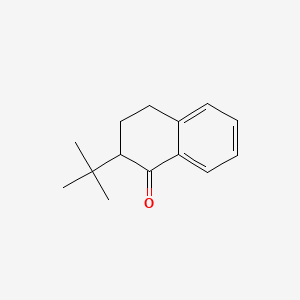![molecular formula C24H18F3N7OS B12004334 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 539809-53-5](/img/structure/B12004334.png)
2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound featuring multiple functional groups, including triazole, benzotriazole, and trifluoromethyl phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves a multi-step process:
Formation of the Benzotriazole Intermediate: The initial step involves the synthesis of 1H-benzo[d][1,2,3]triazole through a cyclization reaction of o-phenylenediamine with sodium nitrite in acidic conditions.
Triazole Formation: The benzotriazole intermediate is then reacted with an appropriate aldehyde and hydrazine to form the 1,2,4-triazole ring.
Thioether Linkage: The triazole derivative is further reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is acylated with 2-(trifluoromethyl)phenylacetyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the triazole rings, potentially leading to ring-opening or hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or azide-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its multiple nitrogen atoms, which can coordinate with metal ions. It can also serve as a building block for more complex organic molecules.
Biology
In biological research, this compound may be explored for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving triazole and benzotriazole derivatives.
Medicine
Medicinally, the compound could be investigated for its potential as an antimicrobial or anticancer agent, given the bioactivity of triazole and benzotriazole derivatives.
Industry
In industry, this compound might find applications in the development of organic semiconductors or as a component in advanced materials due to its unique electronic properties.
作用機序
The mechanism of action of 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide would depend on its specific application. For instance, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. In electronic applications, its mechanism would involve charge transfer processes facilitated by its conjugated system.
類似化合物との比較
Similar Compounds
1H-Benzotriazole: A simpler analog lacking the additional triazole and acetamide functionalities.
1,2,4-Triazole: A core structure present in many bioactive compounds.
Trifluoromethylbenzene: Shares the trifluoromethyl phenyl group but lacks the complex heterocyclic structure.
Uniqueness
The uniqueness of 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide lies in its combination of multiple functional groups, which confer a range of chemical reactivity and potential applications that are not found in simpler analogs. This makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
539809-53-5 |
|---|---|
分子式 |
C24H18F3N7OS |
分子量 |
509.5 g/mol |
IUPAC名 |
2-[[5-(benzotriazol-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H18F3N7OS/c25-24(26,27)17-10-4-5-11-18(17)28-22(35)15-36-23-31-30-21(34(23)16-8-2-1-3-9-16)14-33-20-13-7-6-12-19(20)29-32-33/h1-13H,14-15H2,(H,28,35) |
InChIキー |
XITAUCLQZUUSPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)CN4C5=CC=CC=C5N=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004270.png)



![[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B12004289.png)
![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)



![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12004322.png)

